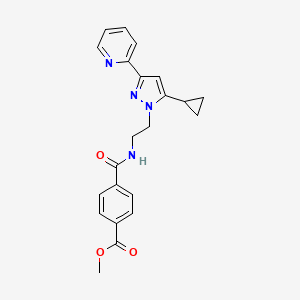
methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate” is a chemical compound widely used in scientific research for its diverse applications in drug discovery and development1. It exhibits unique properties that enable the exploration of new therapeutic avenues1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of such compounds generally involves complex organic chemistry reactions, often requiring the use of catalysts and specific reaction conditions.Molecular Structure Analysis
The molecular formula of this compound is C21H22N4O4S1. It has a complex structure that includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), both of which are part of larger functional groups1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the sources I found. However, given its structure, it’s likely that it can participate in a variety of organic reactions, particularly those involving its functional groups.Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.491. Other physical and chemical properties like solubility are not available1.Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Supramolecular Structures
- Substituted 4-pyrazolylbenzoates, including compounds similar to the methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, are utilized in studying hydrogen-bonded supramolecular structures. These structures are explored in one, two, and three dimensions, revealing significant insights into molecular interactions and bonding configurations (Portilla et al., 2007).
Cyclization Reactions and Heterocycle Synthesis
- Cyclization reactions of related compounds have been studied, leading to the creation of various bicyclic heterocycles. The process shows sensitivity to reagents and reaction conditions, showcasing the compound's role in synthesizing diverse molecular structures (Smyth et al., 2007).
Transformations into Pyrroles and Pyridines
- Formylchromone derivatives, which share structural similarities, undergo transformations into pyrroles and pyridines. These studies offer a pathway to understand the mechanistic aspects and potential chemical behaviors of similar compounds (Clarke et al., 1985).
Synthesis of Functionalized Isoxazoles
- The compound serves as a scaffold in the synthesis of highly functionalized isoxazoles. This application highlights its utility in creating complex and diverse molecular structures (Ruano et al., 2005).
Antimicrobial Activity Studies
- Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activity. This research area explores the potential biomedical applications of these compounds (El-Haggar et al., 2015).
Study of Hydrogen-Bonded Chains
- Investigations into the hydrogen-bonded chains in isomeric reaction products of related compounds provide insights into molecular-electronic structures. Such studies are crucial for understanding the compound's chemical properties and potential applications (Portilla et al., 2007).
Synthesis of Arylazopyrazolones
- The compound is used in synthesizing novel arylazopyrazolones with significant antimicrobial activity. This application demonstrates the compound's role in developing new pharmaceutical agents (Shah, 2014).
Structural Investigations in Coordination Chemistry
- Structural investigations involving derivatives of the compound in coordination chemistry provide insights into physicochemical properties. This research is important for understanding how these complexes behave on various surfaces (Tzimopoulos et al., 2010).
Safety And Hazards
The specific safety and hazard information for this compound is not available in the sources I found. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.
Zukünftige Richtungen
Given its use in scientific research and drug discovery, this compound likely has potential for further study in these areas. Its unique structure and properties could enable the exploration of new therapeutic avenues1.
Please note that this information is based on the available sources and there might be more recent studies or data related to this compound.
Eigenschaften
IUPAC Name |
methyl 4-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-29-22(28)17-9-7-16(8-10-17)21(27)24-12-13-26-20(15-5-6-15)14-19(25-26)18-4-2-3-11-23-18/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPPARMLHGSMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

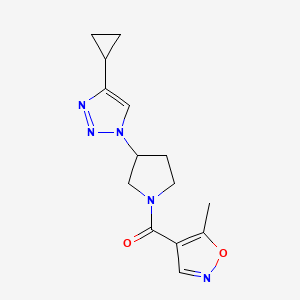
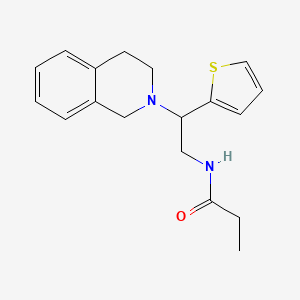
![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)
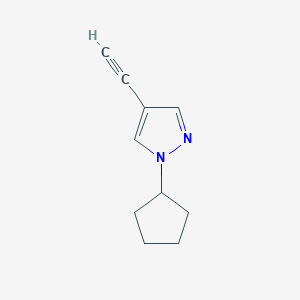
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2812750.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)
![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2812755.png)
![4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2812756.png)
![3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2812757.png)
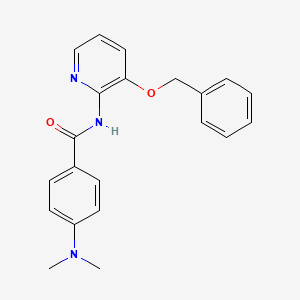
![6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2812761.png)
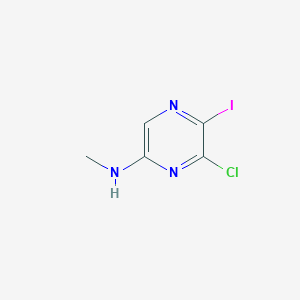
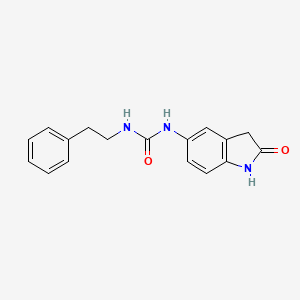
![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2812767.png)